molecular formula C16H22Cl2N4 B6183514 2-{[methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile dihydrochloride CAS No. 2613382-15-1

2-{[methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile dihydrochloride

Cat. No.: B6183514
CAS No.: 2613382-15-1
M. Wt: 341.3
InChI Key:
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Description

2-{[methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile dihydrochloride is a chemical compound with the molecular formula C16H20N4·2HCl It is a derivative of indolizine, a heterocyclic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile dihydrochloride typically involves the reaction of indolizine derivatives with piperidine and methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as methanesulfonic acid. The reaction mixture is refluxed to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or methylamine groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the indolizine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted indolizine derivatives with different functional groups.

Scientific Research Applications

2-{[methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-2-carboxylic acid: Another indole derivative with different functional groups.

    Piperidine derivatives: Compounds with similar piperidine ring structure.

Uniqueness

2-{[methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile dihydrochloride is unique due to its combination of indolizine and piperidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

2613382-15-1

Molecular Formula

C16H22Cl2N4

Molecular Weight

341.3

Purity

0

Origin of Product

United States

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